molecular formula C21H19N3OS B2763473 1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-86-8

1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2763473
CAS No.: 847397-86-8
M. Wt: 361.46
InChI Key: XBBRXIVLYUIKGF-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a unique and complex organic compound. This compound belongs to the class of pyrrolidinones, which are known for their diverse chemical properties and applications. Its structure integrates multiple functional groups, providing it with significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves a multi-step process Commonly, the synthesis starts with the formation of the benzo[d]imidazole core This is usually achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds

Industrial Production Methods

Industrial production of this compound might involve scaling up the synthetic routes used in the laboratory. Automation of reaction steps, optimization of yields, and purification processes are key considerations. Large-scale production often requires robust catalysts and reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can participate in various chemical reactions, such as:

  • Oxidation: Where the methylthio group can be oxidized to sulfoxides or sulfones.

  • Reduction: The compound’s double bonds and imidazole ring can undergo reduction.

  • Substitution: Functional groups can be substituted via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically uses agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions.

  • Reduction: : May involve agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: : Various halogenated reagents and catalysts may be utilized depending on the desired substitution.

Major Products

  • Oxidation: : Can yield sulfoxides and sulfones.

  • Reduction: : Produces various reduced forms of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is used as a versatile intermediate for the synthesis of complex molecules due to its rich functional groups.

Biology

In biological research, this compound can serve as a molecular probe to study enzyme interactions, given its multiple reactive sites.

Medicine

In the medical field, the compound might exhibit pharmacological activities, making it a candidate for drug development, particularly in areas such as antimicrobial and anticancer research.

Industry

Industrially, its diverse chemical reactivity enables its application in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects typically involves interaction with molecular targets such as enzymes and receptors. Its functional groups may enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biological pathways. Detailed mechanistic studies are required to fully understand these interactions and the resulting biochemical effects.

Comparison with Similar Compounds

1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be compared to other compounds with similar structures or functional groups, such as:

  • 1-Phenyl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • 1-(3-Chlorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

What makes our compound unique is the presence of the methylthio group, which adds distinct chemical properties and reactivity patterns not found in its analogs.

Conclusion

This compound stands out due to its diverse functional groups and potential applications across various fields. Its synthesis, reactivity, and unique features make it a valuable compound for further research and industrial use.

Hope you find this article insightful!

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h1,4-10,13,15H,11-12,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRXIVLYUIKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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